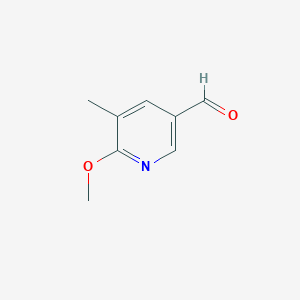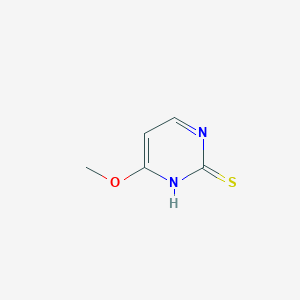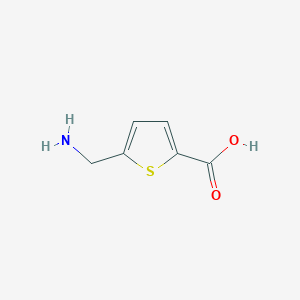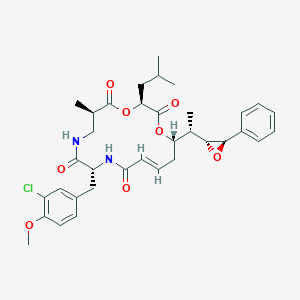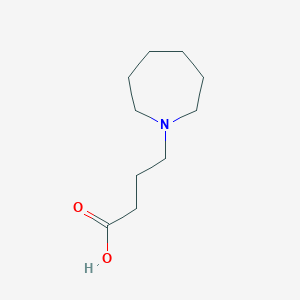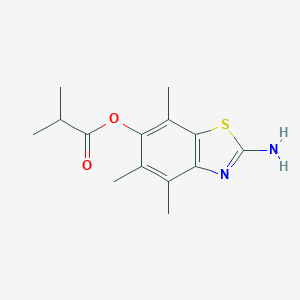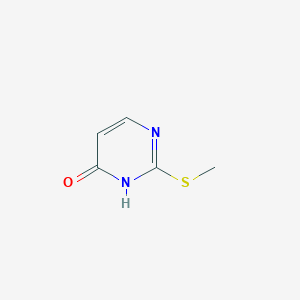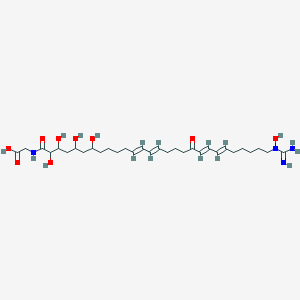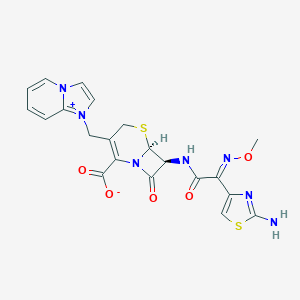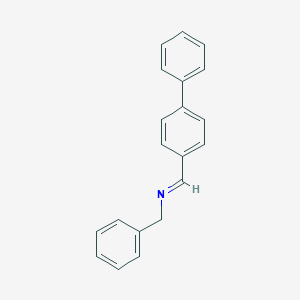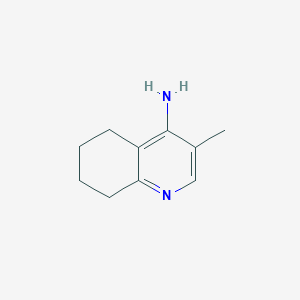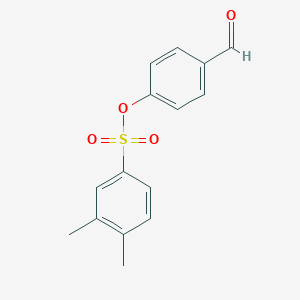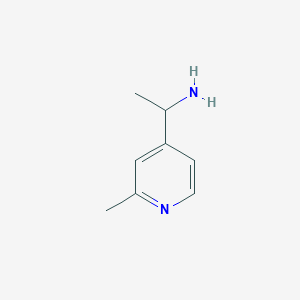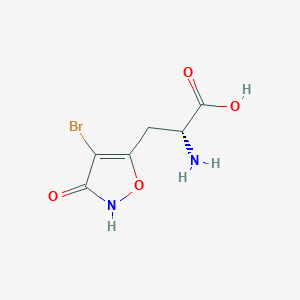
4-Bromohomoibotenic acid
Overview
Description
4-Bromohomoibotenic acid is a potent AMPA receptor agonist . It is a chemical compound with the molecular formula C6H7BrN2O4 .
Synthesis Analysis
The synthesis of (RS)-homoibotenic acid and (RS)-4-bromohomoibotenic acid involves an unusual Michael type reaction and isoxazole deprotection . The enantiomers of alpha-amino-4-bromo-3-hydroxy-5-isoxazolepropionic acid (4-bromohomoibotenic acid, Br-HIBO, 1) were prepared with an enantiomeric excess higher than 98.8% via stereoselective enzymic hydrolysis .
Molecular Structure Analysis
The molecular structure of 4-Bromohomoibotenic acid contains a total of 20 bonds. There are 13 non-H bonds, 3 multiple bonds, 3 rotatable bonds, 3 double bonds, 1 five-membered ring, 1 carboxylic acid (aliphatic), 1 primary amine (aliphatic), 1 hydroxylamine (aliphatic), and 1 hydroxyl group .
Scientific Research Applications
Neuroexcitant Properties and Receptor Interaction :
- Br-HIBO is a potent agonist at certain central glutamic acid receptors, showing significant neuroexcitant properties on cat spinal neurons. Its S-enantiomer is more potent than the R-form as an inhibitor of AMPA binding to rat brain synaptic membranes (Hansen et al., 1989).
- The D-enantiomer of Br-HIBO, although inactive alone, can enhance depolarizations evoked by L-Br-HIBO or quisqualate, indicating a complex interaction with excitatory amino acid receptors (Madsen et al., 1993).
Effects on Metabotropic Glutamate Receptors :
- (S)-BrHIbo antagonizes glutamate-stimulated phosphoinositide hydrolysis in a competitive manner with moderate potency, suggesting a selective interaction with metabotropic glutamate receptors (Thomsen et al., 1994).
Binding Site Identification in GluR1 Receptors :
- The affinity and potency of bromohomoibotenic acid are influenced by specific amino acid residues in GluR1 receptors. This suggests its utility in studying the binding dynamics and functional aspects of these receptors (Banke et al., 2001).
Safety And Hazards
When handling 4-Bromohomoibotenic acid, personal protective equipment and face protection should be worn. It is advised not to breathe in the dust, and avoid getting it in eyes, on skin, or on clothing. It should only be used under a chemical fume hood and should not be ingested. If swallowed, immediate medical assistance should be sought. It should be stored in a corrosives area and kept in containers that are tightly closed in a dry, cool, and well-ventilated place .
properties
IUPAC Name |
(2R)-2-amino-3-(4-bromo-3-oxo-1,2-oxazol-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O4/c7-4-3(13-9-5(4)10)1-2(8)6(11)12/h2H,1,8H2,(H,9,10)(H,11,12)/t2-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRTOQOAGTSUNHA-UWTATZPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=O)NO1)Br)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C1=C(C(=O)NO1)Br)[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60153223 | |
| Record name | 4-Bromohomoibotenic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60153223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromohomoibotenic acid | |
CAS RN |
121313-14-2 | |
| Record name | 4-Bromohomoibotenic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121313142 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromohomoibotenic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60153223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(4-Fluorophenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B55668.png)
